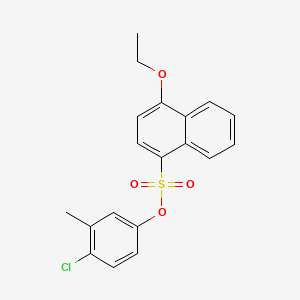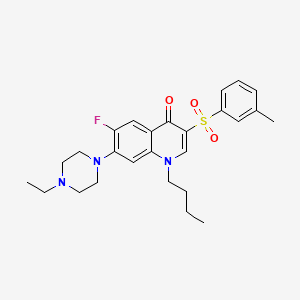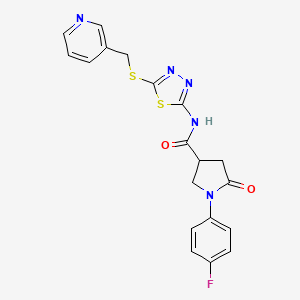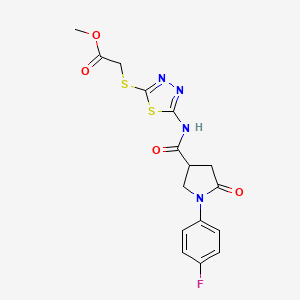
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate
Descripción general
Descripción
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate, also known as CES, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a fluorescent probe and in the development of new drugs. In
Aplicaciones Científicas De Investigación
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has been studied for its potential use as a fluorescent probe, particularly in the detection of metal ions. It has also shown promise in the development of new drugs, particularly in the treatment of cancer and other diseases. Additionally, 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has been used as a tool to study protein-protein interactions, as it can bind to specific sites on proteins and induce conformational changes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate involves its ability to bind to specific sites on proteins and induce conformational changes. This can lead to changes in protein function and activity, which can be useful in the development of new drugs and in the study of protein-protein interactions.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate can induce changes in protein function and activity, which can have biochemical and physiological effects. For example, 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate has been shown to inhibit the activity of certain enzymes, which can have implications for the treatment of diseases such as cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate in lab experiments is its efficiency and reproducibility in synthesis. Additionally, its ability to bind to specific sites on proteins makes it a useful tool for studying protein-protein interactions. However, one limitation is that 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate can be toxic at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate. One area of interest is in the development of new drugs, particularly in the treatment of cancer and other diseases. Additionally, further studies on the mechanism of action and biochemical and physiological effects of 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate could lead to new insights into protein function and activity. Finally, there is potential for 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate to be used in the development of new fluorescent probes for the detection of metal ions and other molecules.
In conclusion, 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate is a promising compound for scientific research, with potential applications in the development of new drugs and in the study of protein-protein interactions. While there are limitations to its use, its efficiency in synthesis and ability to induce conformational changes in proteins make it a valuable tool for researchers. Further research on 4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate could lead to new insights into protein function and activity, as well as the development of new drugs and fluorescent probes.
Propiedades
IUPAC Name |
(4-chloro-3-methylphenyl) 4-ethoxynaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClO4S/c1-3-23-18-10-11-19(16-7-5-4-6-15(16)18)25(21,22)24-14-8-9-17(20)13(2)12-14/h4-12H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUTDHUKQWFGXOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC(=C(C=C3)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-methylphenyl 4-ethoxynaphthalene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-cyano-N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0^{3,7}]dodeca-1(9),2,7,11-tetraen-11-yl}benzamide](/img/structure/B3409662.png)
![2-{4-[bis(2-cyanoethyl)sulfamoyl]benzamido}-N-methyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3409667.png)
![2-{5-amino-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3409671.png)
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3409686.png)

